![molecular formula C6H16Cl2N2O B6164996 1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride CAS No. 137505-39-6](/img/no-structure.png)

1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

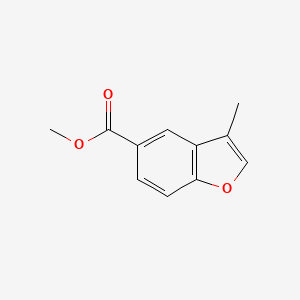

“1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride” is a chemical compound with the formula C7H17Cl2N2O. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The empirical formula of the compound is C6H15ClN2O . The SMILES string representation is Cl.CN1CCOC(CN)C1 .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 166.65 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride is involved in various synthesis and characterization processes within chemical research. Studies demonstrate the compound's utility in synthesizing novel chemical structures through different reactions, showcasing its versatility in chemical synthesis. For example, it has been used in synthesizing compounds with potential applications in materials science and pharmacology. These synthesized compounds are characterized using advanced spectroscopic and analytical techniques, providing detailed insights into their structural and functional properties (Shimoga, Shin, & Kim, 2018; Younas, Abdelilah, & Anouar, 2014).

Biased Agonism and Antidepressant Activity

Notably, derivatives of 1-[(2R)-4-methylmorpholin-2-yl]methanamine have been designed as "biased agonists" targeting serotonin 5-HT1A receptors. These compounds have shown promising antidepressant-like activities, indicating the compound's potential in the development of new antidepressant drugs. Such derivatives preferentially activate ERK1/2 phosphorylation pathways over other signaling pathways, demonstrating a novel mechanism of action that could be beneficial in treating depression with fewer side effects (Sniecikowska et al., 2019).

Catalytic Applications

In catalysis, 1-[(2R)-4-methylmorpholin-2-yl]methanamine derivatives have been utilized in the synthesis of polylactide, highlighting their role in promoting environmentally friendly chemical processes. These catalysts enable the production of polymers with specific stereochemical configurations, critical for applications in biodegradable materials. The efficiency and selectivity of these catalysts contribute to the development of sustainable production methods for polymers and plastics (Kwon, Nayab, & Jeong, 2015).

Antimicrobial and Anticonvulsant Properties

Research into 1-[(2R)-4-methylmorpholin-2-yl]methanamine derivatives has also revealed their potential antimicrobial and anticonvulsant properties. These studies provide a foundation for the development of new therapeutic agents targeting resistant microbial strains and neurological disorders, respectively. The exploration of these compounds' biological activities underscores the broad applicability of 1-[(2R)-4-methylmorpholin-2-yl]methanamine derivatives in medicine and pharmacology (Thomas, Adhikari, & Shetty, 2010).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride involves the reaction of 4-methylmorpholine with formaldehyde followed by reduction with sodium borohydride to yield the desired product.", "Starting Materials": [ "4-methylmorpholine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Add 4-methylmorpholine to a solution of formaldehyde in water and hydrochloric acid.", "Stir the reaction mixture at room temperature for several hours.", "Add sodium borohydride to the reaction mixture and stir for several hours.", "Adjust the pH of the reaction mixture to acidic using hydrochloric acid.", "Filter the resulting solid and wash with water.", "Dry the solid under vacuum to yield 1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride." ] } | |

Número CAS |

137505-39-6 |

Nombre del producto |

1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride |

Fórmula molecular |

C6H16Cl2N2O |

Peso molecular |

203.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.